

"Tris(3-isopropylphenyl) phosphate" CAS number 72668-27-0

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Compound of Interest

Compound Name: *Tris(3-isopropylphenyl) phosphate*

Cat. No.: *B1615467*

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A Technical Guide to **Tris(3-isopropylphenyl) phosphate** (CAS 72668-27-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-isopropylphenyl) phosphate, identified by CAS number 72668-27-0, is an organophosphate ester. It belongs to a broader class of industrial chemicals known as isopropylated triphenyl phosphates (IPPPs), which are complex mixtures of phosphate esters with varying numbers and positions of isopropyl groups on the phenyl rings.^{[1][2]} These compounds are primarily utilized as flame retardants and plasticizers in a wide array of commercial products, including PVC, polyurethane foams, electronics, lubricants, and hydraulic fluids.^{[3][4][5]}

The manufacturing process typically involves the reaction of phosphorus oxychloride with isopropylated phenols.^{[3][6]} While effective for their industrial purpose, the widespread use of IPPPs has led to their detection in the environment, raising concerns about their persistence, bioaccumulation potential, and possible effects on ecological and human health.^[3] This guide provides a comprehensive technical overview of **Tris(3-isopropylphenyl) phosphate**, summarizing its chemical properties, synthesis, analytical methods, and toxicological profile based on available scientific data.

It is critical to note that much of the available literature pertains to the technical mixture of IPPPs (CAS No. 68937-41-7) rather than the specific tris(3-isopropylphenyl) isomer. This

document will specify when data refers to the general mixture versus the specific isomer where such information is available.

Physicochemical and Environmental Properties

The physicochemical properties of a compound are fundamental to understanding its environmental fate, transport, and potential for biological interaction. The data for **Tris(3-isopropylphenyl) phosphate** and related isomers are summarized below.

Property	Value	Reference / Note
CAS Number	72668-27-0	[7]
Molecular Formula	C ₂₇ H ₃₃ O ₄ P	[7][8]
Molecular Weight	452.5 g/mol	[8]
Physical Description	Yellow waxy solid	[8] (For the related tris(4-isopropylphenyl) isomer)
Boiling Point	220-270 °C at 0.53 kPa	[8] (For the related tris(4-isopropylphenyl) isomer)
Melting Point	-25 °C	[8] (For the related tris(4-isopropylphenyl) isomer)
Density	1.159 g/cm ³ at 20 °C	[8] (For the related tris(4-isopropylphenyl) isomer)
Vapor Pressure	2.1 x 10 ⁻⁸ mm Hg at 25 °C (estimated)	[8] (For the 4-isomer; indicates low volatility)
Soil Adsorption Coeff. (K _{oc})	1.2 x 10 ⁶ (estimated)	[8] (Indicates immobile in soil)
Biodegradation	0% of theoretical BOD (Japanese MITI test)	[8] (Suggests not readily biodegradable)
Bioaccumulation Factor (BCF)	6.9 to 573	[9] (For constituents of the IPPP mixture)

Synthesis and Industrial Production

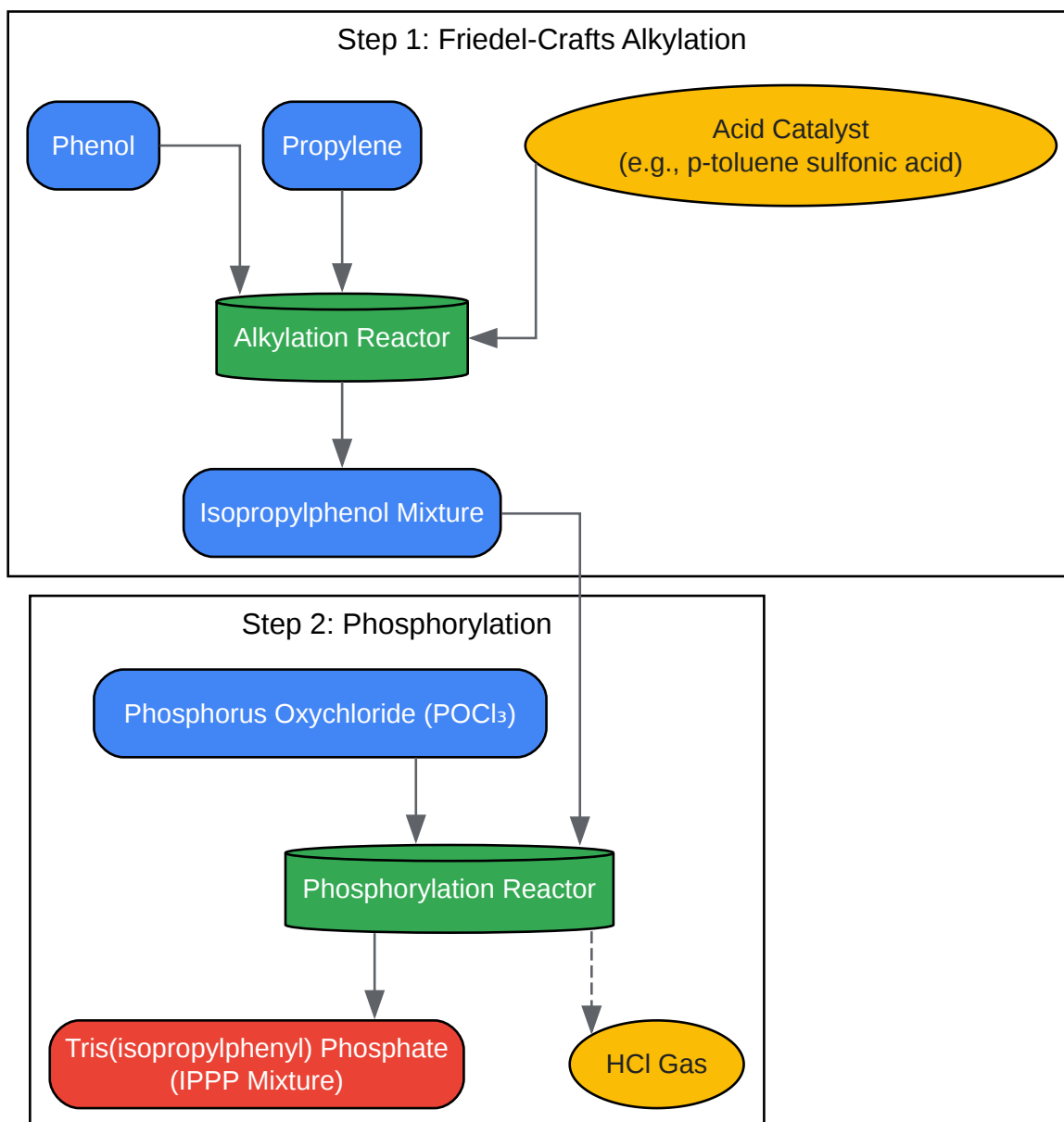
The industrial synthesis of isopropylated triphenyl phosphates is a multi-step process. While specific protocols for the 3-isomer are not detailed, the general pathway involves the alkylation of phenol followed by phosphorylation.

General Synthesis Pathway

The manufacturing process can be conceptually broken down into two main stages:

- **Friedel-Crafts Alkylation:** Phenol is alkylated with propylene in the presence of an acid catalyst (e.g., p-toluene sulfonic acid).^[10] This reaction adds isopropyl groups to the phenyl rings. The ratio of propylene to phenol is controlled to manage the degree of isopropylation.^[10]
- **Phosphorylation:** The resulting mixture of isopropylphenols is then reacted with a phosphorylating agent, typically phosphorus oxychloride (POCl_3).^{[2][6]} This reaction forms the triaryl phosphate ester, with hydrogen chloride (HCl) generated as a byproduct.^[9]

A diagram of this general synthesis workflow is presented below.



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General synthesis pathway for Isopropylated Triphenyl Phosphates.

Analytical Methodology

The detection and quantification of isopropylated phenyl phosphates in environmental and biological matrices are crucial for exposure assessment. The standard method involves gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: Determination in Workplace Air

The following protocol is based on a validated method for analyzing IPPPs in workplace air.[\[11\]](#)
[\[12\]](#)[\[13\]](#)

1. Sampling:

- Apparatus: Personal air sampling pump, quartz filter (37 mm).
- Procedure: Draw a defined volume of air (e.g., 420 to 1680 L) through the quartz filter at a flow rate of 3.5 L/min.[\[11\]](#)[\[12\]](#) The filter is spiked with a deuterated internal standard (e.g., triphenyl phosphate-d15) prior to sampling.[\[11\]](#)

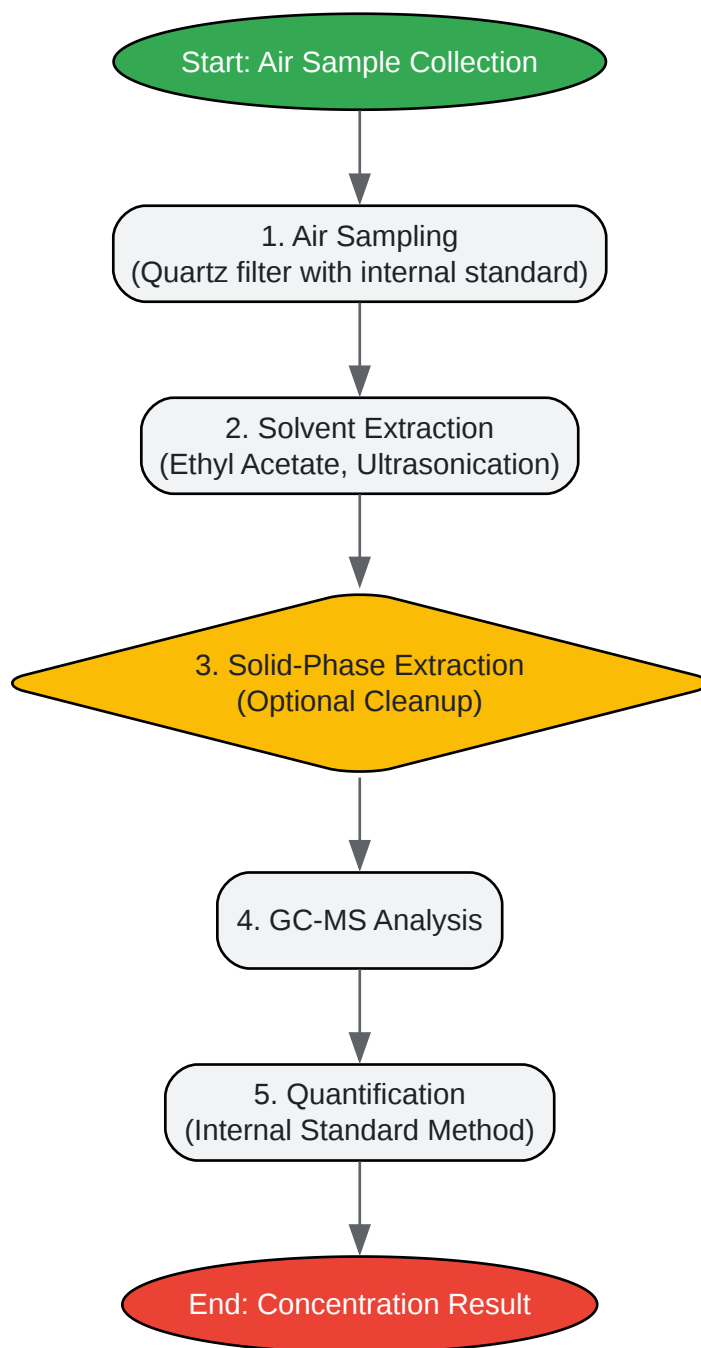
2. Sample Preparation (Extraction):

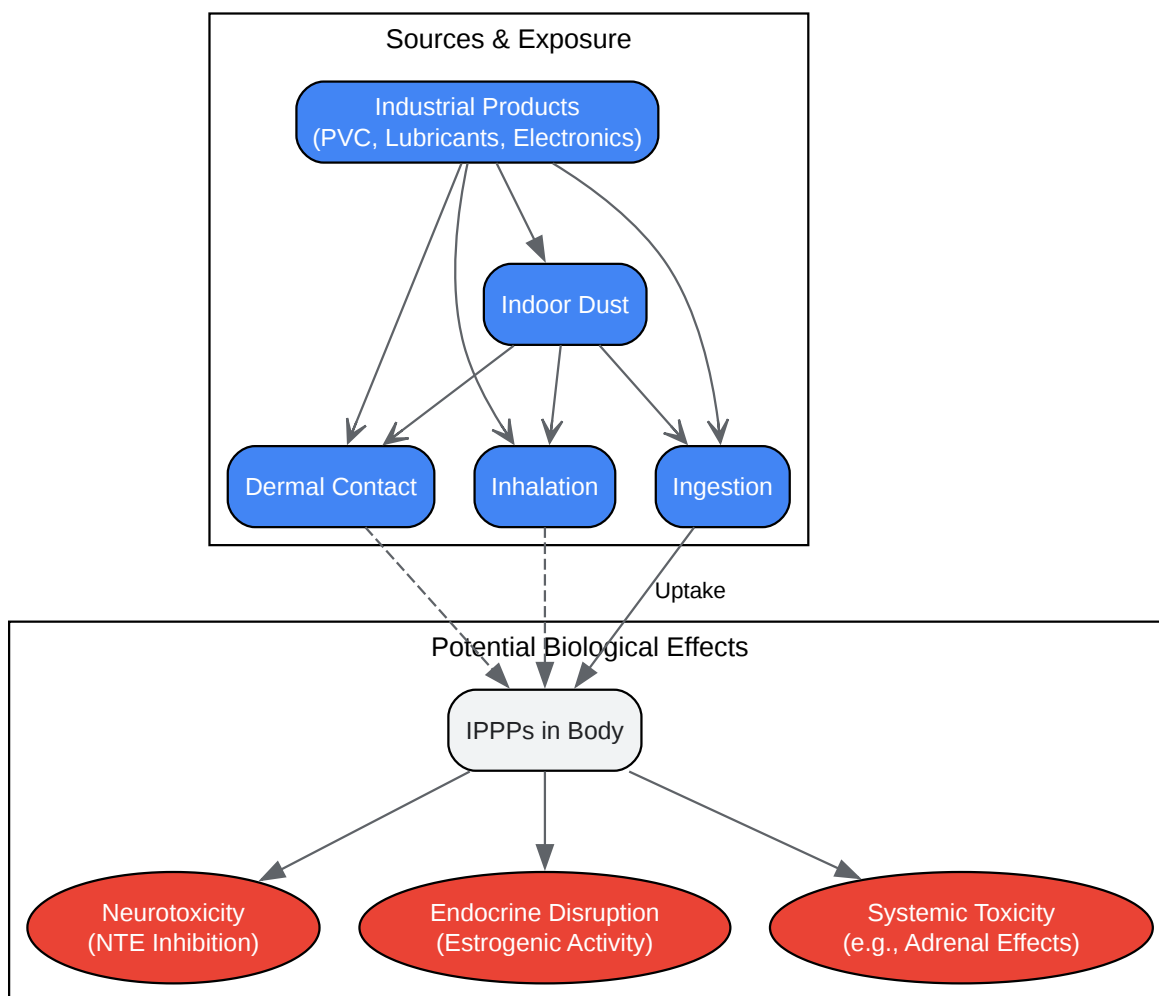
- Reagents: Ethyl acetate.
- Procedure: Transfer the filter to a vial and add ethyl acetate. Extract the analytes using an ultrasonic bath followed by a heated horizontal shaker.[\[2\]](#)[\[12\]](#)
- Purification (Optional): For heavily contaminated samples, the extract can be cleaned up using solid-phase extraction (SPE).[\[11\]](#)[\[12\]](#)

3. Instrumental Analysis:

- Instrument: Gas chromatograph with a mass-selective detector (GC-MS).
- Procedure: Inject an aliquot of the final extract into the GC-MS system. The components are separated based on their volatility and interaction with the GC column. The mass spectrometer provides identification and quantification.
- Quantification: The determination is based on a calibration curve, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of calibration standards.[\[11\]](#)

The workflow for this analytical procedure is visualized below.





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